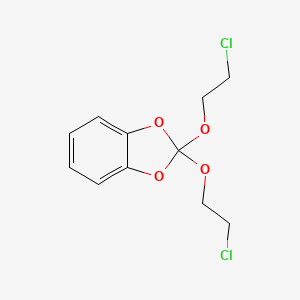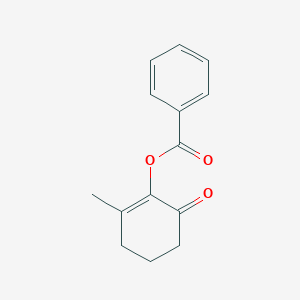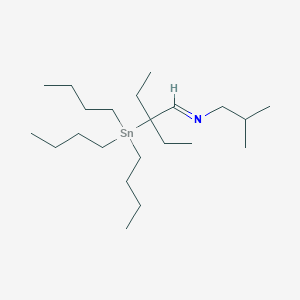
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. These compounds are widely used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine typically involves the reaction of an appropriate imine precursor with a tributyltin reagent. The reaction conditions often include:
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of method depends on the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin species.
Substitution: The tributyltin group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Tin oxides and corresponding organic fragments.
Reduction: Simpler organotin compounds.
Substitution: New organotin compounds with different functional groups.
科学的研究の応用
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions.
Synthesis: They are intermediates in the synthesis of complex organic molecules.
Biology
Biocides: Some organotin compounds have biocidal properties and are used in antifouling paints.
Enzyme Inhibition: They can inhibit certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: Organotin compounds are investigated for their potential use in drug development.
Industry
Stabilizers: Used as stabilizers in the production of polyvinyl chloride (PVC).
Coatings: Employed in coatings to prevent microbial growth.
作用機序
The mechanism of action of (1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine involves the interaction of the tin atom with various molecular targets. The tributyltin group can interact with enzymes, proteins, and other biomolecules, leading to inhibition or modification of their activity. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar properties.
Tributyltin Oxide: Used as a biocide and antifouling agent.
Dibutyltin Dichloride: Used in the synthesis of other organotin compounds.
Uniqueness
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an imine group with a tributyltin moiety makes it versatile for various applications.
特性
CAS番号 |
61385-75-9 |
|---|---|
分子式 |
C22H47NSn |
分子量 |
444.3 g/mol |
IUPAC名 |
2-ethyl-N-(2-methylpropyl)-2-tributylstannylbutan-1-imine |
InChI |
InChI=1S/C10H20N.3C4H9.Sn/c1-5-10(6-2)8-11-7-9(3)4;3*1-3-4-2;/h8-9H,5-7H2,1-4H3;3*1,3-4H2,2H3; |
InChIキー |
ZKEWSHOHSNTZCD-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C(CC)(CC)C=NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
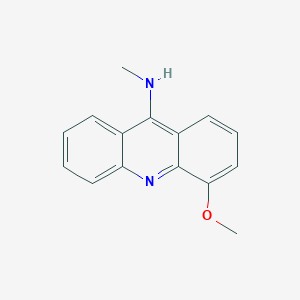
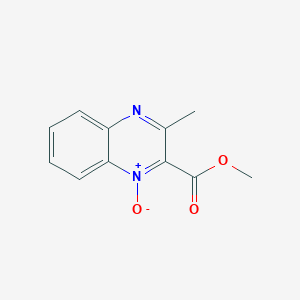
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)


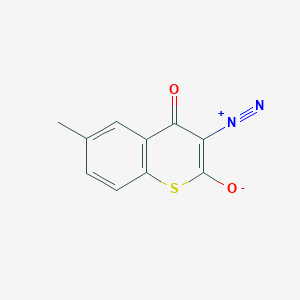
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)

